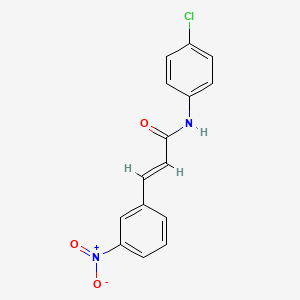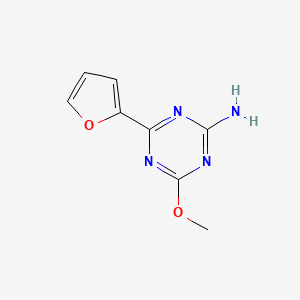![molecular formula C16H18N2O4S B5538801 N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives, closely related to the compound , typically involves nucleophilic substitution reactions. A study by Abbasi et al. (2018) outlines a method starting with the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate. The reaction proceeds through various steps, including the use of different alkyl/aralkyl halides and dimethylformamide (DMF) as a solvent, to produce a series of new sulfonamide derivatives (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been explored through crystallography and spectroscopy. The crystal structure of substituted acetamides reveals detailed geometry and intermolecular interactions, providing insights into the molecular conformation and potential reactivity of such compounds (Camerman et al., 2005).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives, including N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide, often involves interactions with enzymes or receptors. For instance, some derivatives have shown potent urease inhibitory activity, highlighting their potential in biochemical applications (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. The synthesis method can significantly influence these properties by affecting the compound's purity and crystalline form (Robin et al., 2002).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and compatibility with other compounds, dictate the practical applications of sulfonamide derivatives. Studies have shown that these compounds can undergo various chemical reactions, offering a wide range of functionalities for further development (Zhou & Shu, 2002).
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of chloroacetamide herbicides, including compounds structurally related to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," in human and rat liver microsomes. The research highlights the complex metabolic pathways leading to carcinogenic products and the differences in metabolism between human and rat liver microsomes. Such insights are crucial for understanding the environmental and health implications of chloroacetamide herbicides (Coleman et al., 2000).
Antinociceptive Pharmacology
The antinociceptive properties of a novel compound, structurally similar to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," were studied. This research provides evidence of the compound's effectiveness in various pain models, suggesting potential therapeutic applications in pain management (Porreca et al., 2006).
Green Synthesis of Amino Acetamides
This study focuses on the green synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," an intermediate in the production of azo disperse dyes. The research emphasizes the development of environmentally friendly catalytic processes, highlighting the importance of sustainable chemical synthesis (Zhang Qun-feng, 2008).
Antimicrobial Evaluation of Sulfonamide Derivatives
Research on new heterocyclic compounds incorporating the sulfamoyl moiety, similar to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," aims to develop antimicrobial agents. This study underlines the potential of such compounds in addressing antimicrobial resistance, a growing concern in medical science (Darwish et al., 2014).
Effects of Reactive Reagents on Blood Cell Permeability
This research examines the effects of amino-reactive reagents on the permeability of human red blood cells. It provides insights into the cellular mechanisms affected by compounds structurally related to "N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide," contributing to our understanding of cell membrane dynamics (Knauf & Rothstein, 1971).
特性
IUPAC Name |
N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-9-16(22-3)15(10-11)18-23(20,21)14-7-5-13(6-8-14)17-12(2)19/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJWBNOVDSTCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)
![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)
![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N-isopropyl-N'-{4-[4-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]phenyl}urea](/img/structure/B5538806.png)
![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)

